3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol is an organic compound characterized by its unique structure and functional properties. It belongs to the class of acetylenic alcohols, which are known for their applications in various chemical reactions and industrial processes. This compound is synthesized primarily through reactions involving propargyl alcohol and substituted aromatic compounds, making it significant in organic synthesis.
The compound can be sourced from various chemical suppliers and is typically synthesized in laboratory settings. Its production often utilizes specific reagents and catalysts to enhance yield and efficiency during synthesis.
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol is classified under:
The synthesis of 3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol typically involves the following methods:
The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Reaction yields can be optimized by adjusting concentrations and reaction times.
The molecular structure of 3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C11H14O |
Molecular Weight | 162.23 g/mol |
IUPAC Name | 3-(2,5-Dimethylphenyl)prop-2-yn-1-ol |
InChI | InChI=1S/C11H14O/c1-9-6(10(2)8)11(7)4-3-5-12/h3-4,6(8),12H,5H2,1-2H3 |
Canonical SMILES | CC1=CC(=CC(=C1)C#C)O |
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol can undergo several chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol primarily revolves around its ability to act as a nucleophile due to the presence of the hydroxyl group. In nucleophilic substitution reactions, the hydroxyl group can facilitate the attack on electrophiles, leading to various product formations depending on the reaction conditions.
The reaction mechanisms often involve:
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2